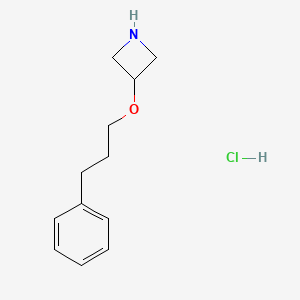

3-(3-Phenylpropoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(3-phenylpropoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOLIGIMMLNLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-91-5 | |

| Record name | Azetidine, 3-(3-phenylpropoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Azetidine Core in Modern Medicinal Chemistry: A Technical Guide to 3-(3-Phenylpropoxy)azetidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structural motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This technical guide provides an in-depth review of 3-(3-Phenylpropoxy)azetidine, a key exemplar of this chemical class. While direct literature on this specific molecule is nascent, this whitepaper synthesizes information from closely related analogs to construct a comprehensive overview of its probable synthesis, biological rationale, and potential therapeutic applications. Particular focus is given to its likely role as a modulator of monoamine transporters, a critical target class for central nervous system (CNS) disorders.

The Strategic Value of the Azetidine Ring in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of properties that make them highly attractive in medicinal chemistry.[2] Their inherent ring strain and conformational rigidity provide a defined three-dimensional structure that can enhance binding affinity to biological targets.[3] The incorporation of an azetidine moiety into a drug candidate has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity.[4] This has led to the inclusion of the azetidine scaffold in several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, underscoring its therapeutic relevance.[1]

The 3-substituted azetidine framework, in particular, has garnered significant attention for its potential in developing CNS-active agents. The substituent at the 3-position can be readily modified to fine-tune the pharmacological profile of the molecule, making it a versatile platform for lead optimization.[4]

Synthesis of the 3-(3-Phenylpropoxy)azetidine Scaffold

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available N-Boc protected 3-oxoazetidine. The key steps would involve the introduction of the 3-phenylpropoxy group via a nucleophilic addition or a related coupling reaction.

Caption: Proposed synthetic pathway for 3-(3-Phenylpropoxy)azetidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This starting material can be synthesized from epichlorohydrin and tert-butyl carbamate, followed by cyclization.

Step 2: Synthesis of tert-butyl 3-(3-phenylpropoxy)azetidine-1-carboxylate

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The reaction mixture is stirred for a short period to allow for the formation of the alkoxide. Subsequently, 3-phenylpropyl bromide is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Deprotection to yield 3-(3-Phenylpropoxy)azetidine

The purified tert-butyl 3-(3-phenylpropoxy)azetidine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane. A strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature. Upon completion of the deprotection, the solvent and excess acid are removed under reduced pressure to yield the desired 3-(3-phenylpropoxy)azetidine, likely as a salt.

Biological Rationale and Potential Therapeutic Applications

The structural features of 3-(3-phenylpropoxy)azetidine strongly suggest its potential as a modulator of monoamine transporters. The azetidine core acts as a rigid scaffold, while the 3-phenylpropoxy side chain can engage in key interactions with the binding sites of these transporters.

Monoamine Reuptake Inhibition: A Promising Avenue for CNS Disorders

Monoamine reuptake inhibitors are a cornerstone in the treatment of various CNS disorders, most notably depression.[5] These drugs function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.[5]

-

Triple Reuptake Inhibitors (TRIs): Compounds that inhibit all three major monoamine transporters are known as triple reuptake inhibitors (TRIs).[6] This multimodal mechanism is hypothesized to offer a broader spectrum of antidepressant activity and potentially a faster onset of action compared to more selective agents.[6]

The 3-aminoazetidine scaffold has been extensively explored for the development of TRIs.[4] By bioisosteric replacement of the amine with an ether linkage, it is highly probable that 3-(3-phenylpropoxy)azetidine and its derivatives will also exhibit affinity for and inhibitory activity against SERT, NET, and DAT.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Azetidine derivatives, their preparation and medicaments containing them - Patent US-6518264-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpjournal.com [ijpjournal.com]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step preparation of 3-(3-Phenylpropoxy)azetidine from starting materials

An In-Depth Technical Guide to the Synthesis of 3-(3-Phenylpropoxy)azetidine

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(3-Phenylpropoxy)azetidine, a valuable building block in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both clarity for execution and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention as versatile scaffolds in modern drug discovery.[1] Their unique conformational properties and ability to serve as bioisosteric replacements for other functional groups make them attractive components in the design of novel therapeutic agents. The target molecule, 3-(3-Phenylpropoxy)azetidine, incorporates both the strained azetidine ring and a phenylpropoxy side chain, offering a lipophilic vector and a key ether linkage.

The synthesis strategy detailed herein is a robust and logical three-step sequence, beginning with commercially available or readily synthesized starting materials. The core transformation is a Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.[2] To ensure the regioselectivity of this reaction, a protection-deprotection strategy is employed for the azetidine nitrogen.

Overall Synthetic Workflow

The synthesis proceeds through three distinct stages:

-

Protection: The secondary amine of the starting material, 3-hydroxyazetidine, is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent N-alkylation during the subsequent etherification step.

-

O-Alkylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated with 3-phenylpropyl bromide via a Williamson ether synthesis to form the key C-O bond.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound, 3-(3-Phenylpropoxy)azetidine.

Caption: Overall synthetic workflow for 3-(3-Phenylpropoxy)azetidine.

Starting Materials and Reagents

Successful synthesis begins with high-quality starting materials. Ensure all reagents are of appropriate purity and handled according to their respective safety data sheets (SDS).

| Reagent | CAS No. | M.W. | Key Properties | Supplier Suggestion |

| 3-Hydroxyazetidine Hydrochloride | 18621-18-6 | 109.55 | White solid, skin/eye irritant.[3] | TCI, Fisher Scientific |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | Flammable solid, moisture sensitive. | Sigma-Aldrich, TCI |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Flammable, corrosive liquid. | Sigma-Aldrich, Fisher |

| Sodium Hydride (NaH), 60% in oil | 7646-69-7 | 24.00 | Flammable solid, reacts violently with water. | Sigma-Aldrich |

| 3-Phenylpropyl bromide | 637-59-2 | 199.09 | Clear liquid, skin/eye irritant.[4] | TCI, Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Liquid, reproductive toxin. | Fisher Scientific |

| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Corrosive liquid, causes severe burns. | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile liquid, suspected carcinogen. | Fisher Scientific |

Detailed Experimental Protocols

PART 1: Synthesis of N-Boc-3-hydroxyazetidine (Intermediate I)

The Boc group is installed to protect the azetidine nitrogen. This prevents its nucleophilic character from interfering with the subsequent O-alkylation.[5][6] The reaction typically starts from the more stable hydrochloride salt of 3-hydroxyazetidine, which is neutralized in situ.

Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine hydrochloride (1.0 eq).

-

Suspend the salt in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water (approx. 0.2 M concentration).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (TEA) (2.2 eq) dropwise to neutralize the hydrochloride and act as a base.

-

In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

-

Add the (Boc)₂O solution dropwise to the stirred reaction mixture at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-Boc-3-hydroxyazetidine as a white solid or colorless oil.[7]

| Parameter | Value |

| Expected Yield | 90-97%[7] |

| Purity (Typical) | >98% |

| Analytical Data | Matches literature values for ¹H NMR, ¹³C NMR. |

PART 2: Synthesis of N-Boc-3-(3-phenylpropoxy)azetidine (Intermediate II)

This step is the core of the synthesis, forming the ether linkage via a Williamson ether synthesis.[2][8] A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group of Intermediate I, forming a potent nucleophile (alkoxide) that then displaces the bromide from 3-phenylpropyl bromide in an SN2 reaction.[9]

Caption: Mechanism of the Sₙ2 reaction in Williamson ether synthesis.

Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.5 eq).

-

Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.

-

Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M) to the flask and cool to 0 °C.

-

Dissolve N-Boc-3-hydroxyazetidine (Intermediate I, 1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of Intermediate I dropwise to the stirred NaH suspension at 0 °C. Stir for 30-60 minutes at this temperature, allowing for the formation of the sodium alkoxide (hydrogen gas evolution will be observed).

-

Add 3-phenylpropyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield N-Boc-3-(3-phenylpropoxy)azetidine as a colorless oil.

| Parameter | Value |

| Expected Yield | 75-85% |

| Purity (Typical) | >95% |

| Analytical Data | Confirm structure with ¹H NMR, ¹³C NMR, and Mass Spectrometry. |

PART 3: Deprotection to Yield 3-(3-Phenylpropoxy)azetidine (Final Product)

The final step involves the removal of the acid-labile Boc protecting group to unmask the secondary amine. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.[10][11]

Protocol:

-

Dissolve N-Boc-3-(3-phenylpropoxy)azetidine (Intermediate II, 1.0 eq) in dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until Intermediate II is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ evolution.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(3-Phenylpropoxy)azetidine, typically as a pale yellow oil. Further purification by distillation or chromatography may be performed if necessary.

| Parameter | Value |

| Expected Yield | 90-99% |

| Purity (Typical) | >95% |

| Analytical Data | Final structure confirmation via ¹H NMR, ¹³C NMR, HRMS. |

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3-Hydroxyazetidine Hydrochloride: Causes skin and serious eye irritation.[3][12] Avoid inhalation of dust.

-

3-Phenylpropyl Bromide: Causes skin, eye, and respiratory irritation.[4][13] Handle with care.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

-

Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen.[3] DMF is a reproductive toxin. Avoid inhalation and skin contact.

References

- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (URL: )

-

SAFETY DATA SHEET - 3-Phenylpropyl bromide. (URL: [Link])

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (URL: )

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (URL: )

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. ACS Publications. (URL: [Link])

-

3-Phenylpropyl Bromide - Material Safety Data Sheet. (URL: [Link])

-

3-Hydroxyazetidine | C3H7NO - PubChem. NIH. (URL: [Link])

-

Synthetic method of 3-hydroxyazetidine hydrochloride - WIPO Patentscope. (URL: [Link])

-

MSDS of 3-Hydroxyazetidine hydrochloride - Capot Chemical. (URL: [Link])

-

azetidine - Organic Syntheses Procedure. (URL: [Link])

-

3-Phenylpropyl bromide - ChemBK. (URL: [Link])

-

Synthesis of (3-bromopropyl)triphenylphosphonium bromide - PrepChem.com. (URL: [Link])

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (URL: [Link])

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (URL: [Link])

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (URL: [Link])

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (URL: [Link])

-

Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (URL: [Link])

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - LOCKSS: Serve Content. (URL: [Link])

-

A Single-Step Synthesis of Azetidine-3-amines - PubMed. (URL: [Link])

Sources

- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. mcours.net [mcours.net]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

Application Notes and Protocols: Functionalization Strategies for the Azetidine Nitrogen in 3-(3-Phenylpropoxy)azetidine

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial building blocks in medicinal chemistry. Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique conformational rigidity and a vector for exiting a molecule's core, which can be highly advantageous for modulating physicochemical properties and exploring structure-activity relationships (SAR).[1] Unlike the more strained and less stable aziridines, azetidines offer a balance of reactivity and handleability, making them attractive scaffolds for drug design.[1] The nitrogen atom of the azetidine ring, in particular, serves as a versatile handle for introducing a wide array of substituents, significantly impacting a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

This guide focuses on the N-functionalization of a specific, synthetically valuable derivative: 3-(3-Phenylpropoxy)azetidine. The presence of the 3-phenylpropoxy substituent introduces a lipophilic vector and potential for interactions with hydrophobic pockets in biological targets. Functionalization of the secondary amine provides an avenue to further elaborate the molecule, attaching pharmacophores, tuning basicity, and modifying solubility and metabolic stability.

This document provides a detailed overview of several key strategies for the functionalization of the nitrogen atom in 3-(3-Phenylpropoxy)azetidine, complete with theoretical justifications, step-by-step protocols, and expected outcomes. The methodologies covered include N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation through the Buchwald-Hartwig amination.

Strategic Overview of Azetidine Nitrogen Functionalization

The lone pair of electrons on the azetidine nitrogen is nucleophilic, allowing for a variety of reactions with electrophilic partners.[3] The choice of functionalization strategy depends on the desired final moiety and the overall synthetic scheme. The following sections will detail the most common and robust methods for modifying the nitrogen of 3-(3-Phenylpropoxy)azetidine.

Caption: Overview of N-Functionalization Pathways.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the secondary amine of the azetidine into a neutral amide. This modification can be used to introduce a variety of functional groups and is often employed to modulate the basicity and hydrogen bonding capacity of the nitrogen. The reaction typically proceeds by treating the azetidine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct.[3]

Protocol 1: N-Acylation with Benzoyl Chloride

Objective: To synthesize 1-benzoyl-3-(3-phenylpropoxy)azetidine.

Materials:

-

3-(3-Phenylpropoxy)azetidine

-

Benzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(3-Phenylpropoxy)azetidine (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equiv).

-

Acylating Agent Addition: Add benzoyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-benzoyl azetidine.

Causality and Insights:

-

The use of a non-nucleophilic base like TEA or DIPEA is crucial to prevent competition with the azetidine for the acylating agent.

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

-

The aqueous workup with NaHCO₃ removes excess acyl chloride and the hydrochloride salt of the base.

N-Sulfonylation: Synthesis of Sulfonamides

Similar to acylation, N-sulfonylation converts the amine into a sulfonamide, a common functional group in medicinal chemistry known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The reaction involves treating the azetidine with a sulfonyl chloride in the presence of a base.[4][5]

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

Objective: To synthesize 1-(p-toluenesulfonyl)-3-(3-phenylpropoxy)azetidine.

Materials:

-

3-(3-Phenylpropoxy)azetidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(3-Phenylpropoxy)azetidine (1.0 equiv) in anhydrous DCM or pyridine (if used as both solvent and base).

-

Base Addition: If using DCM as the solvent, add TEA (1.5 equiv). Cool the mixture to 0 °C.

-

Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), water, and saturated aqueous NaHCO₃ solution.

-

Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash chromatography (hexanes/ethyl acetate) or recrystallization.

Causality and Insights:

-

Pyridine can serve as both the base and the solvent, often accelerating the reaction.

-

The acidic wash is effective for removing amine bases like TEA and pyridine.

-

Sulfonamides are generally stable and crystalline, making purification by recrystallization a viable option.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation.[2][6] It proceeds through the in-situ formation of an iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it is less likely to reduce the starting carbonyl compound.[2][6]

Sources

Topic: Reaction Mechanisms of Ether Formation in Azetidine Derivatives

An Application Note for Medicinal and Process Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azetidine rings are privileged four-membered heterocyclic scaffolds that impart valuable conformational rigidity and unique physicochemical properties to bioactive molecules.[1][2] The functionalization of this strained ring system, particularly through the formation of ether linkages, offers a powerful strategy to modulate properties such as solubility, metabolic stability, and lipophilicity, and to create novel ester bioisosteres.[3] However, the inherent ring strain (approx. 25.4 kcal/mol) of azetidines presents unique challenges and opportunities in synthesis.[1] This guide provides an in-depth analysis of the primary reaction mechanisms for forming ethers on azetidine derivatives, offering field-proven insights into experimental design, causality, and practical execution. We will explore classic nucleophilic substitution, modern acid-catalyzed methods, and palladium-catalyzed cross-coupling reactions, complete with detailed protocols and mechanistic diagrams.

The Workhorse: Williamson Ether Synthesis via SN2 Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O bonds. Its application to azetidine chemistry, specifically with 3-hydroxyazetidine precursors, remains a robust and widely used method.[4][5] The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway.

Mechanistic Principle

The core of the reaction involves the deprotonation of a weakly acidic 3-hydroxyazetidine using a strong base to generate a potent azetidin-3-olate nucleophile. This alkoxide then attacks a suitable electrophile, typically a primary alkyl halide or sulfonate, displacing the leaving group in a single, concerted step to form the ether.[6]

Due to the SN2 nature of the reaction, the stereochemistry at the carbon bearing the leaving group is inverted, although this is often not relevant when using simple methyl or primary alkyl halides. The nitrogen of the azetidine ring must be protected (e.g., with a Boc, Cbz, or tosyl group) to prevent it from acting as a competing nucleophile, which would lead to N-alkylation.

Figure 1: Mechanism of Williamson Ether Synthesis on an Azetidine Scaffold.

Experimental Causality & Protocol Validation

Every choice in the protocol is designed to maximize the SN2 pathway and minimize competing side reactions, primarily the E2 elimination.

-

Choice of Base: A strong, non-nucleophilic hydride base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the initial step to completion.[7] Using bases like NaOH or KOH can introduce water, which can compete as a nucleophile.

-

Choice of Electrophile: The reaction is most efficient with methyl and primary alkyl halides (I > Br > Cl). Secondary halides will result in a significant amount of the E2 elimination product, while tertiary halides will almost exclusively yield the alkene.[8][9] This is a critical limitation of the SN2 mechanism.

-

Solvent Selection: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred.[4][9] They effectively solvate the counter-ion (e.g., Na⁺) without solvating and deactivating the alkoxide nucleophile, thus accelerating the SN2 reaction.

Protocol 1: General Procedure for Williamson Ether Synthesis of N-Boc-3-methoxyazetidine

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (MeI)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the slurry to stir at 0 °C for 30 minutes, during which time the solution should become homogeneous as the sodium salt forms.

-

Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Dilute the mixture with water and extract with EtOAc (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-methoxyazetidine.

| Parameter | Condition | Rationale |

| Base | NaH | Strong, non-nucleophilic, irreversible deprotonation. |

| Electrophile | Primary Alkyl Halide | Minimizes competing E2 elimination.[8] |

| Solvent | Anhydrous DMF/THF | Polar aprotic; enhances nucleophilicity.[9] |

| Temperature | 0 °C to RT | Controls initial exotherm, allows for smooth reaction. |

| Typical Yield | 50-95% | Dependent on substrate and electrophile.[4] |

Table 1: Key Parameters for Azetidine Williamson Ether Synthesis.

Modern Approach: Brønsted Acid-Catalyzed Etherification

Recent advancements have introduced a powerful alternative that circumvents the need for strong bases and alkyl halides. This method relies on Brønsted acid catalysis to activate tertiary benzylic alcohols on the azetidine ring, proceeding through a stabilized carbocation intermediate.[3]

Mechanistic Principle

This reaction is particularly effective for 3-aryl-3-hydroxyazetidines. The mechanism is initiated by the protonation of the hydroxyl group by a strong Brønsted acid (e.g., triflic acid). This converts the poor -OH leaving group into an excellent H₂O leaving group. Departure of water generates a tertiary carbocation that is resonance-stabilized by the adjacent aryl ring. A primary or secondary alcohol, often used as the solvent, then acts as a nucleophile to trap this carbocation. A final deprotonation step yields the ether product.

Figure 2: SN1-type Mechanism for Brønsted Acid-Catalyzed Etherification.

Experimental Causality & Protocol Validation

-

Substrate Scope: The key to this reaction's success is the ability to form a stable carbocation. Therefore, it is largely limited to substrates that have a stabilizing group (like aryl) at the C3 position. Unstabilized 3-hydroxyazetidines would likely undergo ring-opening or other decomposition pathways under strongly acidic conditions.

-

Catalyst: A strong Brønsted acid with a non-nucleophilic counter-anion is required. Catalytic amounts of triflic acid (TfOH) or camphorsulfonic acid (CSA) are effective.

-

Advantages: This method avoids harsh basic conditions and the use of reactive alkylating agents. It allows for the direct use of alcohol libraries, making it highly valuable for medicinal chemistry screening.[3]

Protocol 2: Brønsted Acid-Catalyzed Synthesis of N-Cbz-3-ethoxy-3-phenylazetidine

Materials:

-

N-Cbz-3-hydroxy-3-phenylazetidine

-

Ethanol (EtOH), anhydrous

-

Triflic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a round-bottom flask, add N-Cbz-3-hydroxy-3-phenylazetidine (1.0 eq) and dissolve it in a minimal amount of anhydrous DCM.

-

Alcohol Addition: Add anhydrous ethanol (10-20 eq), which acts as both reactant and co-solvent.

-

Catalyst Addition: Cool the solution to 0 °C and add triflic acid (0.1 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 1-6 hours, monitoring by TLC or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography to afford the target ether.

| Parameter | Condition | Rationale |

| Substrate | 3-Aryl-3-hydroxyazetidine | Aryl group is essential to stabilize the carbocation intermediate. |

| Catalyst | TfOH, CSA (5-10 mol%) | Strong acid to facilitate leaving group departure. |

| Nucleophile | Primary or Secondary Alcohol | Used in excess; acts as both reactant and solvent. |

| Temperature | 0 °C to RT | Mild conditions prevent decomposition of the strained ring. |

| Key Advantage | Base-free | Avoids strong bases and reactive alkyl halides.[3] |

Table 2: Key Parameters for Brønsted Acid-Catalyzed Etherification.

Advanced Method: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

For the synthesis of aryl ethers, which are inaccessible via the Williamson synthesis due to the inertness of aryl halides to SN2 attack, the Buchwald-Hartwig C-O coupling is the premier method.[10][11] This reaction creates a bond between an sp²-hybridized carbon of an aryl halide and the oxygen of an alcohol.

Mechanistic Principle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12]

-

Oxidative Addition: A Pd(0) complex, supported by a specialized phosphine ligand, inserts into the aryl-halide bond to form a Pd(II) species.

-

Ligand Exchange/Deprotonation: A base deprotonates the 3-hydroxyazetidine to form the alkoxide, which then displaces the halide on the palladium center.

-

Reductive Elimination: This is the key bond-forming step. The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the product and regenerating the active Pd(0) catalyst.

Figure 3: Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

Experimental Causality & Protocol Validation

-

Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required to facilitate the crucial, and often rate-limiting, reductive elimination step.[13]

-

Base: A moderately strong but non-nucleophilic base is needed to deprotonate the alcohol without interfering with the catalyst. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.

-

Solvent: Anhydrous, non-coordinating, high-boiling solvents like toluene or dioxane are used to allow the reaction to be heated, which is often necessary.

Protocol 3: General Procedure for Buchwald-Hartwig Arylation of N-Boc-3-hydroxyazetidine

Materials:

-

N-Boc-3-hydroxyazetidine

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (or other suitable ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), N-Boc-3-hydroxyazetidine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a dry reaction vessel.

-

Solvation: Add anhydrous toluene.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(0) precursor + Ligand | Ligand is crucial for reductive elimination.[12] |

| Ligand | Bulky, electron-rich phosphine | Accelerates the rate-limiting step. |

| Base | Cs₂CO₃, K₃PO₄ | Deprotonates alcohol without catalyst inhibition. |

| Solvent | Toluene, Dioxane | High-boiling and non-coordinating. |

| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst from oxidation. |

Table 3: Key Parameters for Buchwald-Hartwig C-O Coupling.

Summary and Outlook

The formation of ethers in azetidine derivatives is a critical transformation for tuning molecular properties in drug discovery. The choice of method depends heavily on the desired product and the nature of the available starting materials.

| Method | Mechanism | Key Substrates | Advantages | Limitations |

| Williamson Synthesis | SN2 | Azetidinol + Primary Alkyl Halide | Reliable, high-yielding, simple reagents. | Requires strong base; limited to unhindered electrophiles.[9] |

| Brønsted Acid Catalysis | SN1-like | 3-Aryl-3-hydroxyazetidine + Alcohol | Base-free, mild, uses alcohol libraries directly.[3] | Requires substrates that form stabilized carbocations. |

| Buchwald-Hartwig | Pd-Catalysis | Azetidinol + Aryl Halide | Forms aryl ethers, broad scope.[11] | Expensive catalyst/ligand, requires inert conditions. |

Future research will likely focus on developing even milder and more sustainable methods, potentially leveraging photoredox or electrocatalysis to achieve these transformations under more benign conditions. The continued exploration of azetidine chemistry will undoubtedly unlock new potential in the design of next-generation therapeutics.

References

-

Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50135-50165. [Link]

-

Gutiérrez-Bonet, À., & Baran, P. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Accounts of Chemical Research, 54(9), 2216–2230. [Link]

-

Kaur, N., & Kishore, D. (2014). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Current Organic Synthesis, 11(1), 47-66. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Fustero, S., & Sánchez-Roselló, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3624–3639. [Link]

-

Carreira, E. M., et al. (2016). Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. Organic Letters, 18(15), 3742–3745. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-259. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

-

Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

LibreTexts Chemistry. (2023). 18.2: Preparing Ethers. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Scalable Synthesis of 3-(3-Phenylpropoxy)azetidine HCl

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-Phenylpropoxy)azetidine HCl , a high-value pharmacophore often utilized in GPCR ligands and kinase inhibitors. While traditional laboratory methods rely on hazardous sodium hydride (NaH) dispersions in dimethylformamide (DMF), this guide presents a Phase Transfer Catalysis (PTC) approach.

Key Advantages of this Protocol:

-

Safety: Eliminates the use of pyrophoric NaH and limits the risk of thermal runaway associated with azetidine ring opening.

-

Scalability: Utilizes toluene and aqueous NaOH, avoiding the difficult workup of high-boiling solvents like DMF.

-

Purification: Designed to avoid column chromatography by leveraging the crystallization properties of the hydrochloride salt.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the ether linkage and the amine protecting group. The high ring strain of the azetidine moiety (~26 kcal/mol) dictates that the ring system must remain protected until the final salt formation to prevent polymerization or hydrolytic ring opening.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via O-alkylation followed by acidic deprotection.

Route Selection: The Case for Phase Transfer Catalysis

Traditional Method (The Problem)

Literature precedents for O-alkylation of 3-hydroxyazetidines often cite NaH / DMF / 0°C.

-

Scale-up Risk: NaH generates hydrogen gas, creating an explosion hazard. DMF decomposition at scale can lead to thermal runaways.

-

Process Flaw: Aqueous workup of DMF is inefficient, leading to yield loss and residual solvent contamination.

Optimized Method (The Solution)

We utilize Solid-Liquid Phase Transfer Catalysis (SL-PTC) or Liquid-Liquid PTC .

-

System: Toluene (organic phase) / 50% NaOH (aqueous phase) / TBAB (Catalyst).[1][2]

-

Mechanism: The tetrabutylammonium cation transports the phenoxide/alkoxide anion into the organic phase, reacting rapidly with the alkyl bromide.

-

Benefit: Water is excluded from the active site, preventing hydrolysis of the electrophile, while the high concentration of NaOH drives the equilibrium.

Detailed Experimental Protocols

Stage 1: O-Alkylation via Phase Transfer Catalysis

Objective: Synthesize tert-butyl 3-(3-phenylpropoxy)azetidine-1-carboxylate.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| N-Boc-3-hydroxyazetidine | 1.0 | Limiting Reagent |

| 1-Bromo-3-phenylpropane | 1.2 | Electrophile |

| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst |

| Toluene | 10 Vol | Solvent (Process Green) |

| NaOH (50% aq) | 5.0 | Base |

Protocol:

-

Setup: To a jacketed reactor equipped with an overhead stirrer and reflux condenser, charge N-Boc-3-hydroxyazetidine (1.0 equiv) and Toluene (10 volumes relative to SM mass).

-

Catalyst Addition: Add TBAB (0.05 equiv). Agitate at 300 RPM until dissolved.

-

Base Addition: Add 50% NaOH solution (5.0 equiv) in a single portion. Note: The mixture will form a biphasic system.

-

Electrophile Addition: Add 1-Bromo-3-phenylpropane (1.2 equiv) dropwise over 30 minutes, maintaining internal temperature < 30°C.

-

Reaction: Heat the mixture to 50°C and stir vigorously (high shear is critical for PTC). Monitor by HPLC/TLC (Hexane:EtOAc 4:1).

-

Target: >98% conversion of alcohol. Typical time: 4–6 hours.

-

-

Workup:

-

Cool to 20°C.

-

Add Water (5 volumes) to dissolve inorganic salts. Stop stirring and allow phases to separate (15 min).

-

Drain the lower aqueous layer (waste).

-

Wash the organic layer with 10% NaCl solution (3 volumes).

-

Crucial Step: The product is in the Toluene layer.[3] Dry over MgSO₄ or perform an azeotropic distillation to remove residual water (Water content must be <0.1% for the next step).

-

Yield Expectation: 88–94% (Oil).

Stage 2: Deprotection & Salt Crystallization

Objective: Cleave the Boc group and isolate the HCl salt.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Stage 1 Intermediate | 1.0 | Substrate |

| HCl in Isopropanol (5-6N) | 3.0 | Acid Source |

| Isopropyl Acetate (IPAc) | 5 Vol | Anti-solvent |

Protocol:

-

Solvent Swap (Optional but Recommended): If the Stage 1 toluene solution is used directly, ensure it is dry. Ideally, concentrate the toluene solution to an oil and reconstitute in Isopropanol (IPA) (3 volumes).

-

Acidification: Cool the solution to 0–5°C. Add HCl/IPA (3.0 equiv) dropwise.

-

Caution: Gas evolution (Isobutylene) and exotherm.[4] Do not exceed 20°C.

-

-

Reaction: Allow to warm to 20–25°C. Stir for 3 hours.

-

Monitoring: TLC should show disappearance of the non-polar Boc-protected spot.

-

-

Crystallization:

-

The product may spontaneously crystallize. If not, add Isopropyl Acetate (IPAc) (5 volumes) dropwise as an anti-solvent.

-

Cool the slurry to 0°C and age for 2 hours.

-

-

Isolation: Filter the white solid under nitrogen (azetidines can be hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 85–90% (White Crystalline Solid).

Process Mechanism & Workflow

The following diagram illustrates the Phase Transfer Catalysis cycle used in Stage 1, highlighting the role of the quaternary ammonium salt in shuttling the active species.

Figure 2: Interfacial mechanism of the Phase Transfer Catalyzed alkylation.

Safety & Stability (Critical)

Azetidine Ring Strain

The azetidine ring possesses significant strain energy.[5]

-

Hazard: Acidic hydrolysis in the presence of water can lead to ring opening to form the linear 3-amino-1-propanol derivative.

-

Control: Ensure the deprotection step (Stage 2) is strictly anhydrous. Do not reflux in aqueous HCl.

Exotherm Management

-

Alkylation: The reaction of NaOH with the alcohol is exothermic. Add reagents slowly.

-

Deprotection: The cleavage of the Boc group releases isobutylene gas.[4] Ensure adequate venting to prevent pressure buildup in the reactor.

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid |

| Identity | 1H NMR (D2O) | Conforms to structure; Azetidine protons @ ~4.0-4.5 ppm |

| Purity | HPLC (C18) | > 98.0% Area |

| Residual Solvent | GC-HS | Toluene < 890 ppm; IPA < 5000 ppm |

| Water Content | Karl Fischer | < 1.0% w/w (Hygroscopic) |

References

-

Phase Transfer Catalysis Scale-up

-

Halpern, M. "Scale-up of Phase Transfer Catalyzed Reactions." Industrial Phase-Transfer Catalysis, PTC Organics.

-

-

Azetidine Stability & Ring Opening

-

Wiles, J. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

-

-

N-Boc Deprotection Methodology

- Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry. (General reference for Boc chemistry).

-

See also: "Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas."[6][7] Organic & Biomolecular Chemistry, 2015.

-

General Process Chemistry of Ethers

-

Dugger, R. W., et al. (2005). "Survey of GMP Bulk Reactions Run in a Research Facility." Organic Process Research & Development.

-

(Note: While specific patents for this exact ether are proprietary, the methodology is adapted from standard azetidine process literature cited above.)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Azetidine Hydrochloride Crystallization

Topic: Troubleshooting & Optimization of Azetidine HCl Salts

Executive Summary: The Azetidine Challenge

Crystallizing azetidine hydrochloride salts presents a unique duality of failure modes. You are fighting two opposing forces: thermodynamic instability (due to the high ring strain of ~25 kcal/mol) and kinetic inhibition (the tendency to form oils/glasses).

Unlike stable six-membered rings (piperidines), azetidines are prone to acid-catalyzed ring-opening and polymerization if thermal or acidic stress is excessive [1, 2]. Furthermore, the hydrochloride salts of small secondary amines are notoriously hygroscopic, often deliquescing into "goo" within minutes of exposure to ambient humidity [3].

This guide provides field-proven protocols to stabilize your process, prevent oiling out, and ensure handleable solids.

Module 1: The "Oiling Out" Phenomenon

Symptom: “I cooled my reaction, but instead of crystals, a separate liquid phase (oil) formed at the bottom. It eventually turned into a hard glass.”

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the melting point of the solvated salt is depressed below the crystallization temperature, often driven by:

-

Impurities: Residual reactants lower the melting point.

-

Solvent Polarity Mismatch: The salt is too soluble in the "good" solvent or the "antisolvent" is added too fast, causing rapid supersaturation.

-

Ring-Opened Byproducts: If the oil is dark/brown, acid-catalyzed polymerization has likely occurred [4].

Troubleshooting Protocol: The "Cloud Point" Rescue

Do not freeze the oil; it will only form a glass. Follow this thermodynamic reset.

| Step | Action | Technical Rationale |

| 1 | Re-dissolve | Heat the mixture to boiling. If the oil persists, add Methanol (MeOH) dropwise until homogenous. Note: MeOH is a "solubilizer" that breaks LLPS. |

| 2 | Solvent Swap | If you used Diethyl Ether/Hexanes (common culprits for oiling), switch to IPA/Isopropyl Acetate or Ethanol/EtOAc . |

| 3 | Seed at Cloud Point | Cool slowly.[2][3][4] The moment a faint haze appears (the metastable zone), add seed crystals. Do not add antisolvent yet. |

| 4 | Isothermal Aging | Hold temperature constant for 1–2 hours. Allow the seeds to "heal" the oil droplets into a lattice. |

| 5 | Slow Cooling | Cool at a rate of 5°C/hour. Rapid cooling forces the system back into LLPS. |

Visual Workflow: Rescuing an Oiled-Out Batch

Figure 1: Decision matrix for treating liquid-liquid phase separation (oiling out) in azetidine salts.

Module 2: Hygroscopicity & Handling

Symptom: “I filtered the white solid, but by the time I got it to the balance, it was a wet paste.”

The Mechanism

Azetidine HCl has a high Critical Relative Humidity (CRH) . The small, charged ammonium headgroup interacts strongly with atmospheric water vapor. Once the crystal surface adsorbs enough water to form a saturated solution, the crystal lattice collapses (deliquescence) [5].

Handling Protocol

-

Filtration: Must be performed under an inert atmosphere (Nitrogen/Argon) or using a Schlenk frit . Do not use open vacuum filtration on a humid day.

-

Washing: Wash with anhydrous ether or heptane. Avoid cold alcohols as washes; they condense atmospheric water immediately.

-

Drying: Dry in a vacuum oven at 40°C with P₂O₅ (phosphorus pentoxide) as a desiccant.

-

Storage: Store in a desiccator or heat-sealed foil bags.

Module 3: Chemical Stability (Ring Opening)

Symptom: “My yield is low, and the NMR shows complex aliphatic chains.”

The Danger Zone

Azetidines are kinetically stable but thermodynamically strained. In the presence of strong nucleophiles (like Cl⁻ in high concentration) and heat , the ring opens via nucleophilic attack [2, 6].

Reaction: Azetidine-HCl + Heat/Acid → Ring Opening (3-chloropropylamine derivatives)

Prevention Strategy

-

Temperature Limit: Never heat acidic azetidine solutions above 60°C .

-

Acid Source: Use HCl in Dioxane or TMSCl/MeOH (generates HCl in situ) rather than aqueous HCl. Water acts as a nucleophile at high temperatures.

-

Order of Addition: Add the Acid to the Amine at 0°C. Never add the amine to hot acid.

FAQ: Senior Scientist Insights

Q1: Can I use Diethyl Ether as an antisolvent?

A: Proceed with caution. While ether is a classic antisolvent, it often causes rapid precipitation of amorphous solids or oils because it mixes poorly with polar solvents like MeOH. Methyl tert-butyl ether (MTBE) is a superior alternative; it has higher boiling point and better miscibility characteristics, allowing for smoother crystal growth.

Q2: My salt is crystalline but "sticky." How do I fix this?

A: Stickiness usually indicates residual solvent entrapment or surface amorphous content.

Fix: Perform a "slurry digestion." Suspend the solid in warm (40°C) Ethyl Acetate (a poor solvent for the salt) and stir for 4 hours. This anneals the crystal surface and extracts trapped solvent.

Q3: Is the HCl salt the only option?

A: If the HCl salt remains hygroscopic or unstable, consider Oxalate or Fumarate salts. These counterions are larger, forming a more robust crystal lattice that shields the charged center from moisture. However, for pharmaceutical use, ensure the counterion is pharmaceutically acceptable (GRAS).

Module 4: Optimal Synthesis Workflow

To ensure reproducibility, follow this synthesis logic which minimizes thermal stress and maximizes crystallinity.

Figure 2: Optimized workflow for generating high-purity azetidine hydrochloride salts.

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

-

Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5] ACS Medicinal Chemistry Letters.

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[6][7] Wiley-VCH. (Standard text on hygroscopicity and salt selection).

-

BenchChem Technical Support. (2025). Refining Crystallization Methods for Azetidine Derivatives.

-

Newman, A. (2012). Reagents & Solvents: Solvents for Recrystallization.[2][3][8] Department of Chemistry, University of Rochester.

-

Vishu Mehra, et al. (2017).[9] Recent advances in synthetic facets of immensely reactive azetidines.[9][10] RSC Advances.

Sources

- 1. mt.com [mt.com]

- 2. reddit.com [reddit.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Solvent Optimization for 3-(3-Phenylpropoxy)azetidine

This guide functions as a specialized Technical Support Center for researchers working with 3-(3-Phenylpropoxy)azetidine . It is structured to address the specific physicochemical challenges of this amphiphilic molecule, balancing the basicity and strain of the azetidine ring with the lipophilicity of the phenylpropoxy tail.

Status: Operational | Topic: Solubility & Stability Optimization Audience: Medicinal Chemists, Process Chemists Scope: Solubility Profiling, Recrystallization, Stability, and Troubleshooting

Introduction: The Physicochemical Paradox

3-(3-Phenylpropoxy)azetidine presents a classic "push-pull" solubility challenge. The molecule consists of two distinct domains:

-

The Polar Head (Azetidine): A strained, basic secondary amine (

). It is highly polar and prone to hydrogen bonding. -

The Lipophilic Tail (Phenylpropoxy): A hydrophobic chain that resists dissolution in pure water but drives solubility in organic media.

Critical Warning: The azetidine ring is structurally strained (

Module 1: Solvent Selection Logic (Free Base vs. Salt)

Your first step is identifying the form of your material.[1] The solubility profile inverts completely depending on protonation state.

Quick Reference Table: Solubility Matrix

| Solvent Class | Representative Solvents | Free Base Solubility | Salt (HCl/TFA) Solubility | Technical Note |

| Chlorinated | DCM, Chloroform | Excellent | Moderate | ⚠️ Avoid for storage. Risk of N-alkylation (quaternization) over time [2]. |

| Alcohols | Methanol, Ethanol, IPA | Good | Excellent | Best for salt formation. Avoid acidic MeOH at high temps (ring opening risk). |

| Ethers | THF, MTBE, Et₂O | Good | Poor | MTBE is the ideal anti-solvent for crystallizing salts. |

| Hydrocarbons | Hexane, Heptane | Moderate/Low | Insoluble | Use as anti-solvent to force precipitation.[2] |

| Polar Aprotic | DMSO, DMF, MeCN | Excellent | Good | High boiling points make removal difficult; use only if necessary. |

| Water | Water | Low/Emulsion | Excellent | The lipophilic tail limits water solubility of the free base. |

Module 2: Decision Framework (Visual Workflow)

Use the following logic flow to determine the optimal solvent system for your specific objective (Reaction, Work-up, or Crystallization).

Figure 1: Solvent selection decision tree based on the protonation state of the azetidine derivative.

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). The lipophilic phenylpropoxy tail lowers the melting point of the solvated salt, causing it to separate as a supersaturated oil before it can nucleate into a crystal.

Protocol: The "Cloud Point" Recovery

-

Redissolve: Heat the oily mixture until it becomes a clear, single phase (add slightly more polar solvent, e.g., IPA, if needed).

-

Seeding: Cool the solution slowly to room temperature. Once at RT, add a seed crystal (if available) or scratch the glass.

-

Anti-Solvent Drip: Add the anti-solvent (e.g., MTBE) dropwise extremely slowly. Stop immediately when a faint turbidity persists.

-

Wait: Do not cool to 0°C yet. Let the turbidity resolve into crystals at room temperature. Rapid cooling locks the oil state.

Issue 2: "I see degradation peaks in my LC-MS after storage."

Diagnosis: Azetidines are reactive.

-

Scenario A (DCM/Chloroform): If stored in chlorinated solvents, the secondary amine reacts with the solvent to form a quaternary ammonium salt (

-alkylation). -

Scenario B (Acidic Alcohols): If heated in acidic methanol/ethanol, the ring opens to form the linear ether-amine (e.g., N-(3-methoxypropyl)...).

Corrective Action:

-

Store the Free Base neat (no solvent) at -20°C under Argon.

-

Store the Salt as a dry solid.

-

Never leave the free base in DCM overnight.

Module 4: Advanced Optimization (Hansen Parameters)

For difficult solubility issues, we apply Hansen Solubility Parameters (HSP) . While experimental values for this specific derivative are not standard, we can estimate the "Interaction Radius" based on its functional groups [3].

Target HSP Sphere for 3-(3-Phenylpropoxy)azetidine:

-

Dispersion (

): High (due to Phenyl/Propyl groups). -

Polarity (

): Moderate (Ether/Amine). -

Hydrogen Bonding (

): High (Amine).

Recommended Solvent Blends: To match these parameters for recrystallization, use a "Bridge Solvent" approach:

-

Primary Solvent: Isopropyl Alcohol (IPA) . It balances the non-polar tail (via the isopropyl group) and the polar head (via the hydroxyl group).

-

Anti-Solvent: Heptane .[2] It interacts exclusively with the phenylpropoxy tail, forcing the polar azetidine salt to aggregate and crystallize.

Module 5: Standard Operating Procedure (Recrystallization)

Objective: Purify 3-(3-Phenylpropoxy)azetidine Hydrochloride.

-

Dissolution: Place crude solid in a flask. Add IPA (5 mL per gram). Heat to 60°C. If not dissolved, add Methanol dropwise until clear.

-

Filtration: Filter hot (if particulates are present) through a sintered glass funnel.

-

Nucleation: Allow the solution to cool to 40°C.

-

Precipitation: Add MTBE or Heptane dropwise until the solution turns slightly cloudy.

-

Crystallization: Stop stirring. Allow to cool to Room Temperature (20°C) over 2 hours. Then move to 4°C fridge.

-

Isolation: Filter the white crystals. Wash with cold MTBE/Heptane (1:1). Dry under vacuum at 40°C (do not exceed 50°C to prevent thermal ring stress).

References

-

National Center for Biotechnology Information (NCBI). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC8505243. Available at: [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters: Basics and Applications. Steven Abbott Practical Science. Available at: [Link]

-

PubChem. (n.d.). This compound.[3] CID 73994870.[3] Available at: [Link]

Sources

Technical Support Center: Purification of 3-(3-Phenylpropoxy)azetidine

Ticket ID: AZT-PUR-001

Status: Open

Assigned Specialist: Senior Application Scientist, Separation Technologies

Triage: Diagnostic Assessment

Before proceeding with a specific protocol, please evaluate your crude mixture against the following criteria. The azetidine ring is structurally strained (~25 kcal/mol), making it chemically distinct from pyrrolidines or piperidines. Missteps here often lead to ring-opening polymerization or hydrolysis.

| Observation | Probable Cause | Recommended Module |

| Low Yield / Polymer Formation | Acidic hydrolysis during workup or silica gel interaction. | Module 1 & 2 |

| "Streaking" on TLC/Column | Strong interaction between basic azetidine nitrogen and acidic silanols. | Module 2 |

| Persistent Alkyl Halide Impurity | Incomplete alkylation or difficult separation of lipophilic precursors. | Module 3 |

| Oily/Gummy Product | Trace solvents or inability to form a stable lattice. | Module 4 |

Module 1: The "Cold-Buffer" Partition Strategy

Objective: Remove neutral lipophilic impurities (e.g., unreacted 3-phenylpropyl bromide/tosylate) without triggering azetidine ring opening.

The Challenge: Standard amine purification involves an acid-base extraction (Acidify

The Solution: Use a Temperature-Controlled Citrate Buffer System . Citric acid (

Protocol:

-

Dissolution: Dissolve crude mixture in EtOAc (10 mL/g). Cool to 0°C in an ice bath.

-

Acidification: Slowly add cold (0°C) 10% w/v Citric Acid solution. Monitor pH; aim for pH 4.0–5.0 .

-

Why? This ensures protonation of the amine (solubilizing it in water) while leaving neutral impurities in the organic layer.

-

-

Separation: Rapidly separate the layers. Keep the aqueous layer on ice.

-

Critical: Do not let the acidic aqueous phase sit for prolonged periods.

-

-

Wash: Wash the cold aqueous layer once with cold EtOAc to remove entrained neutrals.

-

Basification: Adjust the aqueous layer to pH 12 using cold 2M NaOH or saturated

. -

Extraction: Extract immediately with DCM (

). Dry over

Figure 1: Logic flow for the "Cold-Buffer" extraction. Note the emphasis on temperature control to prevent ring degradation.

Module 2: Chromatographic Stationary Phase Selection

Objective: Prevent "streaking" and yield loss during Flash Chromatography.

The Issue: Silica gel is acidic (

Recommendation: Switch stationary phases or modify the mobile phase.

| Stationary Phase | Suitability | Modification Required | Notes |

| Standard Silica | 🔴 High Risk | 1-2% Triethylamine (TEA) | Pre-wash column with TEA/Hexane. TEA blocks acidic sites.[1] |

| Basic Alumina | 🟢 Preferred | None | Alumina is amphoteric; Basic Alumina ( |

| Amine-Funct. Silica | 🟢 Excellent | None | Expensive but reusable. Ideal for sensitive amines. |

Troubleshooting "Tailing" on Silica:

If you must use standard silica:

-

Mobile Phase: DCM / MeOH /

(e.g., 90:9:1). The ammonia competes for silanol sites.[2] -

Pre-treatment: Flush the column with mobile phase containing 1% TEA before loading your sample.

Module 3: Scavenging Electrophiles (The "Chemical Broom")

Objective: Removing trace 3-phenylpropyl bromide/tosylate without distillation.

If the acid-base workup (Module 1) was insufficient, or if the emulsion formed prevented clean separation, use a Solid-Supported Scavenger . This is superior to distillation for this substrate, as the boiling point of the phenylpropoxy derivative is likely high (

Protocol: Thiol Resin Scavenging

Reagent: Polymer-supported Thiophenol or Cysteine (e.g., SiliaMetS® Thiol). Mechanism: The thiol acts as a "super-nucleophile," reacting with the unreacted alkyl halide to form a sulfide bound to the bead.

-

Calculate Loading: Assume 10-20 mol% unreacted alkyl halide based on NMR. Add 3 equivalents of Thiol resin relative to the impurity.

-

Incubation: Add resin to the crude mixture in THF or DMF.

-

Base: Add a catalytic amount of DIPEA (to deprotonate the thiol).

-

Agitate: Shake gently at room temperature for 4–12 hours.

-

Filtration: Filter off the resin. The filtrate contains your purified azetidine.

Figure 2: Mechanism of solid-phase scavenging. The impurity becomes tethered to the solid support, allowing simple filtration.

Module 4: Salt Formation & Crystallization

Objective: Final polishing and stabilization of the oil into a solid.

Azetidine free bases are often oils that oxidize over time. Converting them to a salt improves stability and purity.

Recommended Salt: Oxalate

Oxalic acid often forms crystalline solids with secondary amines where HCl might yield hygroscopic gums.

-

Dissolve: Dissolve 1 eq of crude azetidine in a minimal amount of Ethanol or Acetone.

-

Add Acid: Add 1 eq of Anhydrous Oxalic Acid dissolved in the same solvent dropwise.

-

Precipitation: A white precipitate should form. If not, add diethyl ether until cloudy and cool to -20°C.

-

Recovery: Filter the solid.

-

Note: To recover the free base later, partition the salt between DCM and 1M NaOH.

-

Frequently Asked Questions (FAQ)

Q: Can I use Kugelrohr distillation to purify this? A: Proceed with extreme caution. While azetidines can be distilled, the high molecular weight of the 3-phenylpropoxy group requires high vacuum (<0.1 mmHg) and high heat. The risk of thermal ring opening (beta-elimination) is significant. Column chromatography or Scavenging (Module 3) is safer.

Q: My product has a new spot on TLC after acid wash. What is it? A: This is likely the ring-opened hydrolysis product (amino-alcohol). This confirms your acid wash was too strong, too hot, or too long. Switch to the Citric Acid protocol (Module 1) and ensure the temperature stays at 0°C.

Q: I used HCl in Dioxane to make the salt, but it turned into a brown goo. A: Azetidines are sensitive to high concentrations of strong acid, which can induce polymerization. Use a stoichiometric amount of acid (1.0 eq) in a dilute solution, or switch to a "softer" acid like Oxalic or Fumaric acid for crystallization.

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

-

Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography?Link

-

Padwa, A. (2012).[3] Preparation and Synthetic Applications of Azetidines.[3][4][5] Heterocycles.[1][3][4][6] Link

-

Organic Chemistry Portal. (n.d.). Synthesis of Azetidines.[3][4][5][7]Link

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO).[8] University of Wisconsin-Madison. Link

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. biotage.com [biotage.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Overcoming steric hindrance in 3-(3-Phenylpropoxy)azetidine coupling reactions

Ticket ID: AZT-33P-COUPLING Status: Open Subject: Troubleshooting low yields/failed coupling with 3-(3-Phenylpropoxy)azetidine

Executive Summary

You are likely experiencing difficulties coupling 3-(3-Phenylpropoxy)azetidine due to a synergistic failure mode: conformational steric shielding combined with electronic deactivation .

Unlike simple pyrrolidines or piperidines, the azetidine ring is highly strained (~26 kcal/mol). To minimize transannular strain, the ring adopts a "puckered" conformation (butterfly angle ~30°). In 3-substituted azetidines, the bulky substituent (in your case, the 3-phenylpropoxy ether) preferentially occupies the pseudo-equatorial position. This conformation forces the nitrogen lone pair into a pseudo-axial orientation, sterically shielding it from electrophilic attack. Furthermore, the electronegative ether oxygen at C3 exerts an inductive electron-withdrawing effect (-I), reducing the Lewis basicity of the nitrogen.

This guide provides field-proven protocols to overcome these specific barriers in Buchwald-Hartwig, Amide Coupling, and SNAr reactions.

Part 1: Diagnostic & Decision Matrix

Before modifying your reaction, identify your specific failure mode using the logic flow below.

Figure 1: Decision matrix for diagnosing coupling failures based on reaction class.

Part 2: Frequently Asked Questions & Protocols

Module A: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2][3][4]

User Question: I am using Pd2(dba)3 and BINAP with NaOtBu in Toluene, but I only see starting material. Why isn't this working?